An In-Depth Technical Guide to the Chemical Properties of [1-(2-Furylmethyl)piperidin-4-yl]methylamine
An In-Depth Technical Guide to the Chemical Properties of [1-(2-Furylmethyl)piperidin-4-yl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of [1-(2-Furylmethyl)piperidin-4-yl]methylamine. This compound, integrating a piperidine scaffold with a furfuryl group, represents a molecule of significant interest in medicinal chemistry due to the established pharmacological importance of both moieties. The piperidine ring is a prevalent feature in numerous approved drugs, contributing to favorable pharmacokinetic profiles, while the furan nucleus is a versatile heterocyclic structure known to impart a wide range of biological activities.[1] This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.
Physicochemical and Structural Characteristics
[1-(2-Furylmethyl)piperidin-4-yl]methylamine (CAS No. 725211-89-2) is a disubstituted piperidine derivative. Its core structure consists of a piperidine ring substituted at the 1-position with a 2-furylmethyl group and at the 4-position with a methylamine group.
Table 1: Physicochemical Properties of [1-(2-Furylmethyl)piperidin-4-yl]methylamine
| Property | Value | Source(s) |
| CAS Number | 725211-89-2 | [Fisher Scientific SDS] |
| Molecular Formula | C₁₁H₁₈N₂O | [Fisher Scientific SDS] |
| Molecular Weight | 194.27 g/mol | [Aceschem] |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid at room temperature. | Inferred from related compounds |
| Melting Point | No experimental data available. | |
| Boiling Point | No experimental data available. | |
| Solubility | No explicit experimental data available. Likely soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred from structural similarity to other amines |
| pKa | No experimental data available. The presence of two amine groups suggests it will have two pKa values, likely in the basic range. |
Synthesis and Reaction Mechanisms
The synthesis of [1-(2-Furylmethyl)piperidin-4-yl]methylamine can be logically achieved through a reductive amination reaction. This widely utilized method in organic synthesis involves the reaction of an amine with a carbonyl compound, in this case, 4-(aminomethyl)piperidine and 2-furaldehyde, in the presence of a reducing agent.
Proposed Synthetic Pathway: Reductive Amination
A plausible and efficient route for the synthesis of the target compound is the reductive amination of 4-(aminomethyl)piperidine with 2-furaldehyde. This reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Caption: Proposed synthesis of [1-(2-Furylmethyl)piperidin-4-yl]methylamine.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on established methods for reductive amination.[2]
Materials:
-
4-(Aminomethyl)piperidine
-
2-Furaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a solution of 4-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added 2-furaldehyde (1.05 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure [1-(2-Furylmethyl)piperidin-4-yl]methylamine.
Chemical Reactivity and Stability
The reactivity of [1-(2-Furylmethyl)piperidin-4-yl]methylamine is primarily dictated by the nucleophilicity of the two nitrogen atoms and the chemical nature of the furan ring.
-
Amine Reactivity: Both the secondary amine within the piperidine ring and the primary amine of the methylamine substituent are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and sulfonylation.
-
Furan Ring Stability: The furan ring is an electron-rich aromatic system. While generally stable, it can be susceptible to degradation under strongly acidic conditions or harsh oxidation.[1]
-
Storage and Handling: The compound is classified as causing severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled. [Fisher Scientific SDS] Therefore, it should be handled in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored in a tightly closed container in a cool, dry place away from strong oxidizing agents. [Fisher Scientific SDS]
Caption: Key reactivity pathways for the title compound.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
-
Furan Protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm). The proton at the 5-position of the furan ring would likely appear as a doublet of doublets, while the protons at the 3 and 4-positions would also show characteristic splitting patterns.
-
Furfuryl Methylene Protons: A singlet or a pair of doublets (if diastereotopic) for the CH₂ group connecting the furan and piperidine rings, likely in the δ 3.5-4.0 ppm range.
-
Piperidine Protons: A series of multiplets in the δ 1.2-3.0 ppm range corresponding to the axial and equatorial protons of the piperidine ring.
-
Methylamine Protons: A signal for the CH₂ group adjacent to the primary amine, likely a doublet, and a broad singlet for the NH₂ protons.
¹³C NMR Spectroscopy (Predicted):
-
Furan Carbons: Four signals in the downfield region (δ 105-155 ppm) corresponding to the carbons of the furan ring.
-
Furfuryl Methylene Carbon: A signal around δ 50-60 ppm.
-
Piperidine Carbons: Signals in the aliphatic region (δ 25-60 ppm).
-
Methylamine Carbon: A signal for the CH₂ carbon of the methylamine group.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (194.27 g/mol ).
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the furfuryl group, cleavage of the piperidine ring, and loss of the aminomethyl group.
Applications in Drug Discovery and Development
The structural motifs present in [1-(2-Furylmethyl)piperidin-4-yl]methylamine suggest its potential as a valuable scaffold in drug discovery.
-
Central Nervous System (CNS) Agents: The piperidine core is a common feature in many CNS-active drugs. This suggests that derivatives of the title compound could be explored for their activity as neurotransmitter receptor modulators or enzyme inhibitors.
-
Antimicrobial Agents: Furan derivatives have been shown to possess a broad spectrum of antimicrobial activities.[1] Therefore, this compound and its derivatives could be investigated as potential antibacterial or antifungal agents.
-
Anticancer Agents: Both piperidine and furan moieties are found in various anticancer compounds. The combination of these two scaffolds may lead to novel compounds with antiproliferative properties.
Further research, including in vitro and in vivo screening, is necessary to fully elucidate the pharmacological profile of [1-(2-Furylmethyl)piperidin-4-yl]methylamine and its derivatives.
Conclusion
[1-(2-Furylmethyl)piperidin-4-yl]methylamine is a chemical entity with significant potential for applications in medicinal chemistry and drug development. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route via reductive amination, and an analysis of its potential reactivity and applications. While experimental data for some of its physicochemical and spectral properties are not yet widely available, the information presented here serves as a solid foundation for researchers and scientists working with this promising molecule.
References
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2014). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 19(7), 9639–9666. [Link]
-
Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 853-856. [Link]
